tert-Butyl ((3R,4S)-4-((S)-2-oxocyclopentyl)pyrrolidin-3-yl)carbamate
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Overview
Description
tert-Butyl ((3R,4S)-4-((S)-2-oxocyclopentyl)pyrrolidin-3-yl)carbamate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a pyrrolidine ring, and an oxocyclopentyl moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((3R,4S)-4-((S)-2-oxocyclopentyl)pyrrolidin-3-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Oxocyclopentyl Group: The oxocyclopentyl group is introduced via a selective oxidation reaction.
Attachment of the tert-Butyl Group: The tert-butyl group is attached using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound is optimized for large-scale synthesis. This involves the use of continuous flow reactors, which allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations. The use of catalysts and automated systems further enhances the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((3R,4S)-4-((S)-2-oxocyclopentyl)pyrrolidin-3-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-Butyl ((3R,4S)-4-((S)-2-oxocyclopentyl)pyrrolidin-3-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-Butyl ((3R,4S)-4-((S)-2-oxocyclopentyl)pyrrolidin-3-yl)carbamate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ((3R,4S)-4-((S)-2-oxocyclopentyl)pyrrolidin-3-yl)carbamate shares similarities with other carbamate compounds, such as:
- tert-Butyl ((3R,4S)-4-((S)-2-oxocyclohexyl)pyrrolidin-3-yl)carbamate
- tert-Butyl ((3R,4S)-4-((S)-2-oxocycloheptyl)pyrrolidin-3-yl)carbamate
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H24N2O3 |
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Molecular Weight |
268.35 g/mol |
IUPAC Name |
tert-butyl N-[(3R,4S)-4-[(1S)-2-oxocyclopentyl]pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C14H24N2O3/c1-14(2,3)19-13(18)16-11-8-15-7-10(11)9-5-4-6-12(9)17/h9-11,15H,4-8H2,1-3H3,(H,16,18)/t9-,10+,11-/m0/s1 |
InChI Key |
VJBMBUFJXVSAMZ-AXFHLTTASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CNC[C@@H]1[C@@H]2CCCC2=O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1C2CCCC2=O |
Origin of Product |
United States |
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